[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
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Overview
Description
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound has a molecular formula of C25H24FNO and a molecular weight of 373.50 . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the core indole structure. The fluoropentyl side chain is then introduced through a series of reactions, including halogenation and nucleophilic substitution. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard for analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: Employed in studies investigating the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Utilized in preclinical research to understand the pharmacological properties and potential therapeutic applications of synthetic cannabinoids.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
Mechanism of Action
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is structurally similar to other synthetic cannabinoids, such as AM2201 and JWH-018. it differs in the presence of the fluoropentyl side chain, which can influence its binding affinity and pharmacological properties. Some similar compounds include:
AM2201: A synthetic cannabinoid with a similar core structure but different side chains.
Properties
Molecular Formula |
C25H24FNO |
---|---|
Molecular Weight |
373.5 |
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-3-8-18(26)15-27-16-23(21-11-6-7-12-24(21)27)25(28)22-14-13-17(2)19-9-4-5-10-20(19)22/h4-7,9-14,16,18H,3,8,15H2,1-2H3 |
InChI Key |
GKGOOBXNSBWSAR-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
Appearance |
Assay:≥95%A solution in acetonitrile |
Synonyms |
(1-(2-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1yl)methanone; |
Origin of Product |
United States |
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